molecular formula C15H12BrNO2S B12898969 1-(Benzenesulfonyl)-5-bromo-3-methyl-1H-indole CAS No. 151417-95-7

1-(Benzenesulfonyl)-5-bromo-3-methyl-1H-indole

Cat. No.: B12898969
CAS No.: 151417-95-7
M. Wt: 350.2 g/mol
InChI Key: JICATAYZZGLQIT-UHFFFAOYSA-N
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Description

5-Bromo-3-methyl-1-(phenylsulfonyl)-1H-indole is a chemical compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-methyl-1-(phenylsulfonyl)-1H-indole typically involves the bromination of 3-methylindole followed by sulfonylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The sulfonylation step involves the reaction of the brominated intermediate with phenylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methyl-1-(phenylsulfonyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of various substituted indoles depending on the nucleophile used.

Scientific Research Applications

5-Bromo-3-methyl-1-(phenylsulfonyl)-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-3-methyl-1-(phenylsulfonyl)-1H-indole involves its interaction with specific molecular targets. The bromine and phenylsulfonyl groups can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-3-methyl-1H-indazole: Another brominated indole derivative with similar chemical properties.

    5-Bromo-3-methyl-1-phenylpyrazole: A related compound with a pyrazole ring instead of an indole ring.

    5-Bromo-3-methyl-1-propyl-2,4(1H,3H)-pyrimidinedione: A compound with a pyrimidinedione core and similar substituents.

Uniqueness

5-Bromo-3-methyl-1-(phenylsulfonyl)-1H-indole is unique due to the presence of the phenylsulfonyl group, which can significantly alter its chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

151417-95-7

Molecular Formula

C15H12BrNO2S

Molecular Weight

350.2 g/mol

IUPAC Name

1-(benzenesulfonyl)-5-bromo-3-methylindole

InChI

InChI=1S/C15H12BrNO2S/c1-11-10-17(15-8-7-12(16)9-14(11)15)20(18,19)13-5-3-2-4-6-13/h2-10H,1H3

InChI Key

JICATAYZZGLQIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C2=C1C=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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